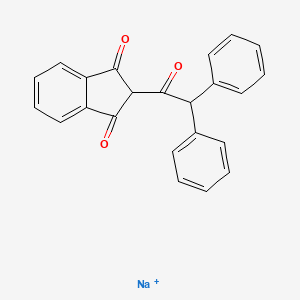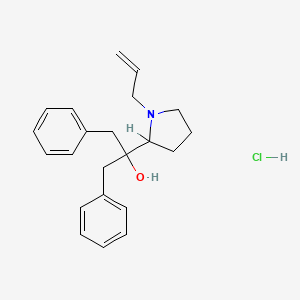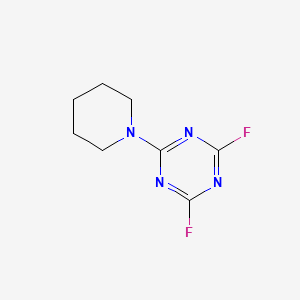![molecular formula C7H9NO2 B14421853 N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine CAS No. 83369-28-2](/img/structure/B14421853.png)
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring and a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method allows for the formation of the oxabicyclo ring structure. Additionally, ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one under different conditions can be used to prepare related compounds .
Industrial Production Methods
The use of flow photochemistry has been explored for similar compounds, which could potentially be adapted for the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxylamine group, leading to the formation of amines or other derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, n-butyl lithium for ring-opening polymerization, and trifluoromethanesulfonic acid as a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening polymerization can yield polyesters with alicyclic moieties in the polymer backbone .
Wissenschaftliche Forschungsanwendungen
N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a bioisostere in drug design.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of advanced materials, such as polyimides and polyesters.
Wirkmechanismus
The mechanism by which N-2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The oxabicyclo ring structure allows for unique interactions with enzymes and receptors, potentially leading to enhanced bioactivity and stability . The hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound has a similar bicyclic structure but includes an additional oxygen atom.
2-Oxabicyclo[2.2.2]octane: A saturated bioisostere of the phenyl ring, used in drug design for improved physicochemical properties.
Uniqueness
N-2-Oxabicyclo[222]oct-5-en-3-ylidenehydroxylamine is unique due to its combination of an oxabicyclo ring and a hydroxylamine group, which provides distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83369-28-2 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
N-(2-oxabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c9-8-7-5-1-3-6(10-7)4-2-5/h1,3,5-6,9H,2,4H2 |
InChI-Schlüssel |
GKRDTGFOYFCVKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C(=NO)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


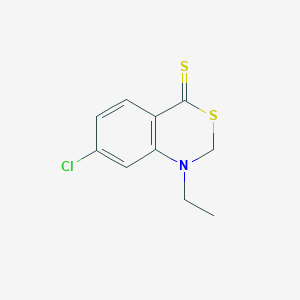
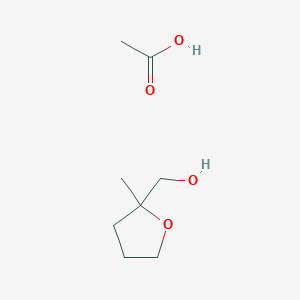
![N,N-Diethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421793.png)
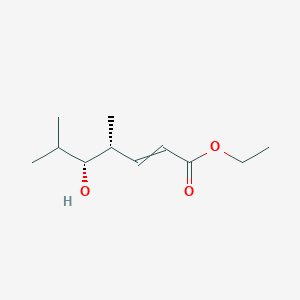
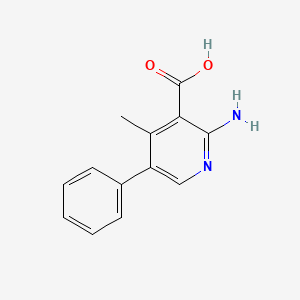
![4-[4-(Acetyloxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B14421800.png)
![9-Oxabicyclo[3.3.1]nonane, 1-(2,4-dinitrophenoxy)-](/img/structure/B14421804.png)
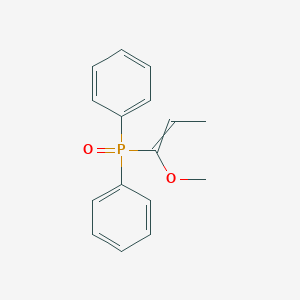
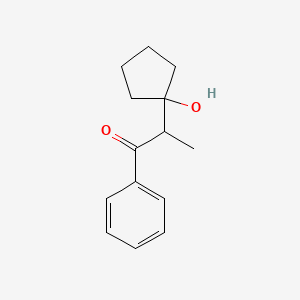

![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)
